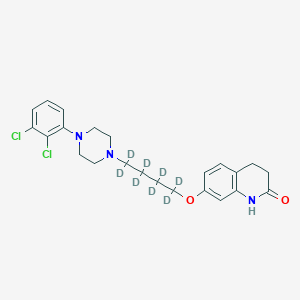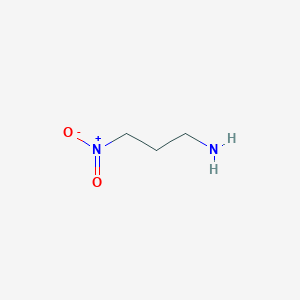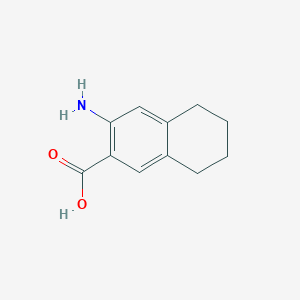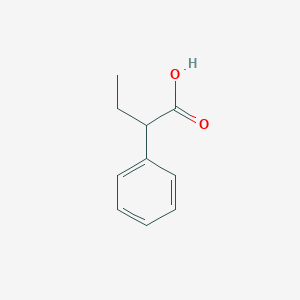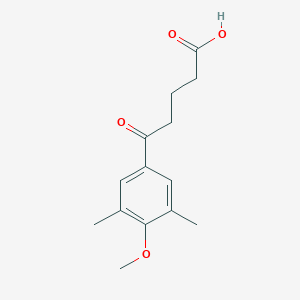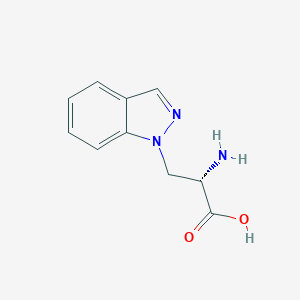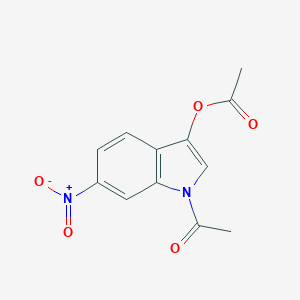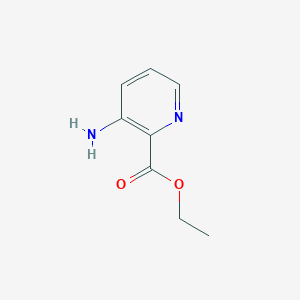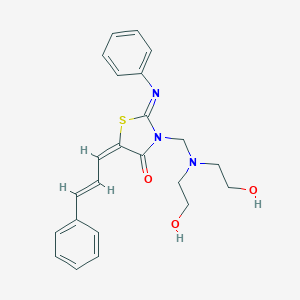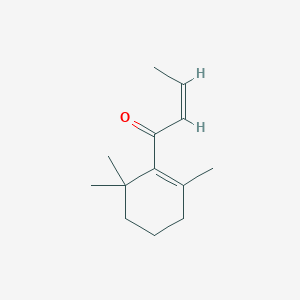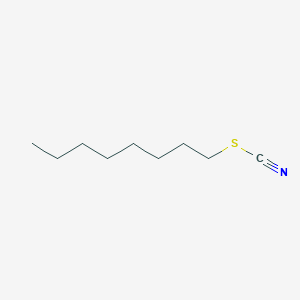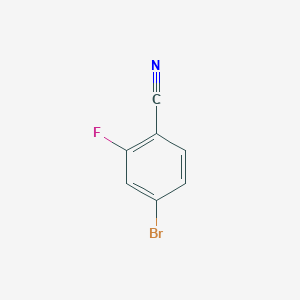![molecular formula C8H10N2O B028071 Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) CAS No. 106782-22-3](/img/structure/B28071.png)
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
In conclusion, Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and applications in scientific research.
Méthodes De Synthèse
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is synthesized using a reaction between pyridine-4-carbaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been studied extensively for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
106782-22-3 |
|---|---|
Nom du produit |
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,7,11H,5-6H2 |
Clé InChI |
GWEMVYHONNELBW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCCO |
SMILES canonique |
C1=CN=CC=C1C=NCCO |
Synonymes |
Ethanol, 2-[(4-pyridinylmethylene)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



